Enantioselective Phosphorylation: (-)-Carbovir vs. (+)-Carbovir in Cellular Kinase Assays
The stereoselective antiviral activity of carbovir is dictated at the monophosphorylation step. 5'-Nucleotidase catalyzes the initial phosphorylation of (-)-carbovir but does not phosphorylate (+)-carbovir. More critically, (-)-carbovir monophosphate is a 7,000-fold more efficient substrate for GMP kinase than (+)-carbovir monophosphate [1]. This enzymatic discrimination explains why the (+)-enantiomer exhibits negligible anti-HIV activity and should not be used as an experimental control or substitute [2].
| Evidence Dimension | Efficiency as substrate for GMP kinase (relative rate of monophosphate to diphosphate conversion) |
|---|---|
| Target Compound Data | 7,000-fold greater efficiency (reference value = 1.0) |
| Comparator Or Baseline | (+)-Carbovir monophosphate (relative efficiency normalized to 1.0) |
| Quantified Difference | 7,000× differential |
| Conditions | Purified mammalian GMP kinase enzyme assay; phosphorylation of carbovir enantiomer monophosphates |
Why This Matters
Procurement of racemic carbovir without subsequent chiral resolution yields a mixture containing at least 50% biologically inert material that cannot undergo efficient intracellular activation, confounding antiviral potency measurements.
- [1] Miller WH, Daluge SM, Garvey EP, Hopkins S, Reardon JE, Boyd FL, Miller RL. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity. J Biol Chem. 1992 Oct 15;267(29):21220-4. PMID: 1383219. View Source
- [2] Vince R, Brownell J, Daluge S. Resolution of racemic carbovir and selective inhibition of human immunodeficiency virus by the (-) enantiomer. Biochem Biophys Res Commun. 1990 May 16;168(3):912-6. PMID: 2346492. View Source
